

Errata: Reclassification of NSC 109555 as a Checkpoint Kinase 2 (Chk2) Inhibitor

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Compound of Interest					
Compound Name:	NSC 109555				
Cat. No.:	B15582726	Get Quote			

Initial investigations based on the user-provided topic revealed a discrepancy in the classification of **NSC 109555**. Extensive review of the scientific literature indicates that **NSC 109555** is not a SHIP1 activator but a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2). This technical guide will proceed with a comprehensive overview of the discovery and initial screening of **NSC 109555** in its correct capacity as a Chk2 inhibitor.

An In-Depth Technical Guide to the Discovery and Initial Screening of NSC 109555, a Novel Chk2 Kinase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction

Checkpoint Kinase 2 (Chk2) is a serine/threonine kinase that plays a critical role in the DNA damage response pathway.[1][2] Upon activation by upstream kinases such as ATM in response to genomic instability, Chk2 phosphorylates a variety of downstream targets to induce cell cycle arrest, facilitate DNA repair, or trigger apoptosis.[1][2][3] As such, inhibitors of Chk2 are of significant interest as potential therapeutic agents, particularly in combination with DNA-damaging cancer therapies.[1][2] This guide details the discovery and initial screening of **NSC 109555**, a novel bis-guanylhydrazone compound identified as a potent and selective Chk2 inhibitor.[3][4]



Discovery via High-Throughput Screening

NSC 109555 was identified from a high-throughput screening of over 100,000 compounds from the National Cancer Institute (NCI) Developmental Therapeutics Program.[3] The primary screening assay utilized was an immobilized metal ion affinity-based fluorescence polarization (IMAP) assay designed to detect the phosphorylation of a fluorescently labeled substrate by Chk2.[3]

Initial Screening Data Summary

The initial screening identified **NSC 109555** as a promising lead compound. Subsequent in vitro kinase assays and kinase profiling experiments confirmed its activity and selectivity.

Target	Assay Type	Metric	Value	Reference
Chk2	Cell-free kinase assay	IC50	200 nM	[4][5]
Chk2	In vitro kinase assay (Histone H1 phosphorylation)	IC50	240 nM	[1][4][5]
Chk1	Kinase assay	IC50	> 10 μM	[1][6]
Brk	Kinase assay	IC50	210 nM	[4][5]
c-Met	Kinase assay	IC50	6,000 nM	[4][5]
IGFR	Kinase assay	IC50	7,400 nM	[4][5]
LCK	Kinase assay	IC50	7,100 nM	[4][5]

Experimental Protocols High-Throughput Screening (IMAP Assay)

Principle: This assay measures the degree of phosphorylation of a fluorescently labeled peptide substrate by Chk2. Phosphorylated peptides bind to nanoparticles functionalized with metal ions, leading to a change in the fluorescence polarization signal.



Methodology:

- Recombinant Chk2 enzyme, a fluorescently labeled peptide substrate, and ATP are combined in microplate wells.
- Test compounds, such as those from the NCI library, are added to the wells.
- The kinase reaction is allowed to proceed for a defined period.
- A binding solution containing trivalent metal-based nanoparticles is added.
- The fluorescence polarization of each well is measured using a suitable plate reader.
- A decrease in the change in fluorescence polarization indicates inhibition of Chk2 activity.

In Vitro Chk2 Kinase Assay (Histone H1 Phosphorylation)

Principle: This assay measures the ability of **NSC 109555** to inhibit the phosphorylation of a known Chk2 substrate, histone H1.

Methodology:

- Reactions are set up containing recombinant Chk2, histone H1, and [γ-³²P]ATP in a suitable kinase buffer.
- Varying concentrations of NSC 109555 are added to the reactions.
- Reactions are incubated at 30°C to allow for phosphorylation.
- The reaction is stopped, and proteins are separated by SDS-PAGE.
- The gel is dried, and the incorporation of ³²P into histone H1 is visualized by autoradiography and quantified.
- IC50 values are calculated from the dose-response curves.

Cellular Assays



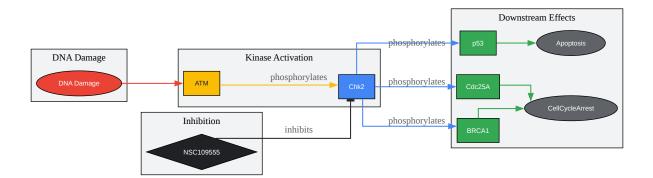
L1210 Leukemia Cell Growth Inhibition and Autophagy Induction: **NSC 109555** was observed to inhibit the growth of L1210 leukemia cells and induce autophagy in these cells in vitro.[4][5]

Potentiation of Gemcitabine-Induced Cytotoxicity in Pancreatic Cancer Cells: In MIA PaCa-2, CFPAC-1, PANC-1, and BxPC-3 pancreatic cancer cell lines, 1,250 nM **NSC 109555** was shown to potentiate the cytotoxic effects of the chemotherapeutic agent gemcitabine.[4][5] This potentiation was associated with a reduction in gemcitabine-induced Chk2 phosphorylation and an enhancement of reactive oxygen species (ROS) production.[4][5][7]

Mechanism of Action and Structural Insights

Biochemical characterization revealed that **NSC 109555** is an ATP-competitive inhibitor of Chk2.[1][3] This was further confirmed by the co-crystal structure of **NSC 109555** in complex with the catalytic domain of Chk2, which showed that the inhibitor occupies the ATP-binding pocket.[1][2] The crystal structure provides a detailed understanding of the protein-inhibitor interactions and serves as a template for the structure-assisted design of novel Chk2 inhibitors. [1]

Visualizations Chk2 Signaling Pathway



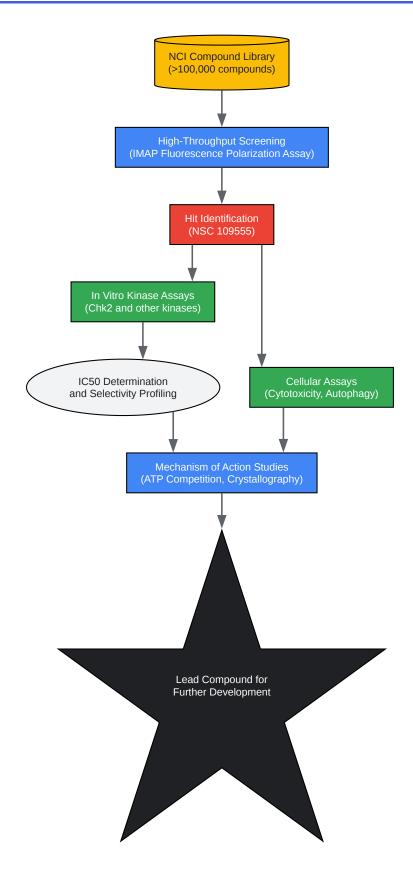


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Caption: Simplified Chk2 signaling pathway upon DNA damage and its inhibition by **NSC 109555**.

Experimental Workflow for NSC 109555 Discovery and Screening





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Caption: Workflow for the discovery and initial screening of **NSC 109555**.



Conclusion

The discovery of **NSC 109555** through a high-throughput screening campaign represents the identification of a novel chemotype for Chk2 inhibition.[3][4] Initial characterization has demonstrated its potency and selectivity for Chk2 in vitro, with an ATP-competitive mechanism of action.[1][3] Furthermore, cellular studies have indicated its potential to inhibit cancer cell growth and enhance the efficacy of existing chemotherapeutic agents.[4][5] The elucidation of its co-crystal structure with Chk2 provides a valuable platform for the rational design and optimization of this new class of inhibitors for potential therapeutic applications.[1][2]

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